molecular formula C11H10N2O B15158813 3-Amino-2-hydroxy-6-phenylpyridine

3-Amino-2-hydroxy-6-phenylpyridine

Cat. No.: B15158813
M. Wt: 186.21 g/mol
InChI Key: MRUHRZDRXOQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-6-phenylpyridine is an organic compound with the molecular formula C11H10N2O It belongs to the class of pyridine derivatives, which are known for their diverse chemical and biological properties This compound features a pyridine ring substituted with an amino group at position 3, a hydroxyl group at position 2, and a phenyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-6-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-6-phenylpyridine, which is then subjected to nitration to introduce a nitro group at position 3. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form a carbonyl group. For example:

Reaction Type Reagents Conditions Product
OxidationKMnO₄Acidic medium3-Amino-2-oxo-6-phenylpyridine

This reaction proceeds via radical intermediates in acidic conditions, with the hydroxyl group acting as the primary oxidation site .

Reduction Reactions

The amino group at position 3 can participate in reduction processes. For instance:

Reaction Type Reagents Conditions Product
Nitro ReductionH₂, Pd/CAcidic conditions3-Amino derivative (no change)

Reduction typically preserves the amino group but may modify other substituents depending on reaction specificity .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs substituents based on electronic and steric effects:

  • Nitration : Nitration occurs preferentially at the 4-position due to the electron-donating hydroxyl group, forming 3-amino-2-hydroxy-4-nitro-6-phenylpyridine .

  • Sulfonation : Directed to the 6-position when steric hindrance from the phenyl group is minimized .

Mechanistic Insights:

  • The hydroxyl group forms intramolecular hydrogen bonds, stabilizing transition states during EAS .

  • Steric effects from the phenyl group at position 6 limit substitution at adjacent positions .

Nucleophilic Substitution

The amino group facilitates nucleophilic reactions:

Reaction Type Reagents Conditions Product
AlkylationCH₃IBasic medium3-(Methylamino)-2-hydroxy-6-phenylpyridine

Alkylation occurs regioselectively at the amino group due to its lone-pair availability .

Condensation Reactions

The compound participates in cyclocondensation with aldehydes or ketones:

Reaction Type Reagents Conditions Product
KnoevenagelAldehydes (e.g., PhCHO)Acid catalysisFused pyrido[2,3-b]pyrazine derivatives

This reaction leverages the amino and hydroxyl groups to form heterocyclic systems .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for metal ions:

Metal Ion Coordination Site Complex Type
Cu²⁺N (amino), O (hydroxyl)Square-planar or octahedral

Such complexes exhibit catalytic activity in oxidation reactions .

Acid-Base Behavior

  • pKa Values :

    • Hydroxyl group: ~8.5 (deprotonates in basic media) .

    • Amino group: ~4.2 (protonates in acidic media) .

  • Tautomerism between neutral and zwitterionic forms occurs in aqueous solutions .

Scientific Research Applications

3-Amino-2-hydroxy-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents with anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-6-phenylpyridine involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-hydroxy-6-phenylpyridine is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a phenyl group at position 6. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-amino-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

InChI Key

MRUHRZDRXOQKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.